molecular formula C21H24N2O6S B14448922 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate CAS No. 77711-49-0

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate

Cat. No.: B14448922
CAS No.: 77711-49-0
M. Wt: 432.5 g/mol
InChI Key: HGUKMLGDPRVLOG-UHFFFAOYSA-N
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Description

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate typically involves a series of chemical reactions that include the introduction of the morpholine ring, the acetamide group, and the phenylthio group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate include:

  • N-Methylmorpholine N-oxide
  • Morpholine derivatives with different substituents

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77711-49-0

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-methyl-2-morpholin-4-yl-N-(4-phenylsulfanylphenyl)acetamide;oxalic acid

InChI

InChI=1S/C19H22N2O2S.C2H2O4/c1-20(19(22)15-21-11-13-23-14-12-21)16-7-9-18(10-8-16)24-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-10H,11-15H2,1H3;(H,3,4)(H,5,6)

InChI Key

HGUKMLGDPRVLOG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)CN3CCOCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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